Bis(hexamethylene)triamine
Overview
Description
Mechanism of Action
Target of Action
Bis(hexamethylene)triamine is an aliphatic polyamine . It is a spermidine analog , which means it can interact with biological targets that normally interact with spermidine, a polyamine involved in various cellular processes.
Mode of Action
The compound has been reported to lack the enhancing effect on mitochondrial Ca(2+) accumulation but shows inhibitory effect on the Ca(2+) and Pi-induced mitochondrial permeability transition . This suggests that this compound may interact with its targets to modulate calcium dynamics within the cell, potentially influencing processes such as signal transduction, muscle contraction, and neurotransmitter release.
Result of Action
This compound has been reported to inhibit shale swelling and dispersion in water-based drilling fluid . This suggests that the compound may interact with shale in a way that prevents it from absorbing water and expanding, which could be useful in industrial applications such as oil drilling.
Action Environment
The action of this compound may be influenced by environmental factors such as pH, temperature, and the presence of other chemicals. For example, it has been noted that this compound neutralizes acids in exothermic reactions to form salts plus water . This suggests that the compound’s action could be influenced by the acidity of its environment. Additionally, the compound may generate hydrogen, a flammable gas, in combination with strong reducing agents such as hydrides .
Biochemical Analysis
Biochemical Properties
Bis(hexamethylene)triamine is a reactive, cross-linking agent . It contains nitrogen atoms and has a hydroxyl group that can form hydrogen bonding interactions with the amines in proteins . The inhibitive mechanism was analyzed via XRD, zeta potential measurement, FT-IR, water adsorption test and TGA . The results showed that electrostatic interaction, hydrogen bonding and hydrophobic shielding effect contributed to the inhibition with synergetic effects, whereas the protonation of multi-amine groups played a vital role in the action .
Cellular Effects
The specific cellular effects of this compound are not well-documented in the literature. It is known that polyamines, a class of molecules to which this compound belongs, play crucial roles in cellular processes. They are involved in the regulation of ion transport, calcium dynamics, lipid, protein kinase, protein conjugation, and nucleic acid regulation mechanisms .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form hydrogen bonding interactions with the amines in proteins . It also shows inhibitory effect on the Ca (2 +) and Pi-induced mitochondrial permeability transition .
Temporal Effects in Laboratory Settings
It is known that this compound is a reactive, cross-linking agent , suggesting that it may have long-term effects on cellular function.
Metabolic Pathways
It is known that polyamines, a class of molecules to which this compound belongs, are involved in a variety of metabolic pathways .
Transport and Distribution
It is known that polyamines, a class of molecules to which this compound belongs, are transported between cells and inside the cells .
Subcellular Localization
It is known that polyamines, a class of molecules to which this compound belongs, can be found in various subcellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(hexamethylene)triamine typically involves the reaction of hexamethylene diamine with formaldehyde and ammonia under controlled conditions. The process requires maintaining specific temperatures and pH levels to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, this compound is produced through a continuous process that involves the reaction of diethylenetriamine with formaldehyde and phosphorous acid. This method is efficient, cost-effective, and environmentally friendly, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Bis(hexamethylene)triamine undergoes various chemical reactions, including:
Neutralization: Reacts with acids to form salts and water in exothermic reactions.
Substitution: Can react with halogenated organics, peroxides, phenols, epoxides, anhydrides, and acid halides.
Reduction: May generate hydrogen gas when combined with strong reducing agents such as hydrides.
Common Reagents and Conditions:
Acids: Used in neutralization reactions to form salts.
Halogenated Organics and Peroxides: Involved in substitution reactions.
Strong Reducing Agents: Used in reduction reactions to produce hydrogen gas.
Major Products:
Salts: Formed from neutralization reactions.
Substituted Compounds: Result from substitution reactions.
Hydrogen Gas: Produced in reduction reactions.
Scientific Research Applications
Bis(hexamethylene)triamine has a wide range of applications in scientific research and industry:
Shale Inhibitor: Used in water-based drilling fluids to inhibit shale swelling and dispersion.
Flocculant: Employed in the synthesis of polyamine-modified starch flocculants for wastewater treatment.
Epoxy Curing Agent: Acts as a curing agent in epoxy resins, enhancing their mechanical properties.
Polyurethane Catalyst: Serves as a catalyst in the production of polyurethane foams.
Corrosion and Scale Inhibitor: Utilized in industrial water treatment processes to prevent corrosion and scale formation.
Comparison with Similar Compounds
Bis(hexamethylene)triamine can be compared with other similar compounds, such as:
Hexamethylene Diamine: A precursor in the synthesis of this compound, used in the production of nylon.
Diethylenetriamine: Another polyamine used in similar applications, but with different molecular structure and properties.
Polyetheramines: Low molecular weight polyetheramines are also used as clay swelling inhibitors but differ in their chemical structure and effectiveness.
Uniqueness: this compound is unique due to its combination of electrostatic interaction, hydrogen bonding, and hydrophobic shielding, making it highly effective as a shale inhibitor and in other industrial applications .
Properties
IUPAC Name |
N'-(6-aminohexyl)hexane-1,6-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H29N3/c13-9-5-1-3-7-11-15-12-8-4-2-6-10-14/h15H,1-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRNZSTMRDWRNNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCNCCCCCCN)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H29N3 | |
Record name | BIS-HEXAMETHYLENE TRIAMINE | |
Source | CAMEO Chemicals | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
67875-37-0 | |
Record name | 1,6-Hexanediamine, N1-(6-aminohexyl)-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67875-37-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID4027109 | |
Record name | N-(6-Aminohexyl)hexane-1,6-diamine | |
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Molecular Weight |
215.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Bis-hexamethylene triamine appears as a colorless crystalline or flaked solid. Corrosive. Irritating to skin and eyes. May be toxic by ingestion. Used to make plastics., mp = 33 deg C; [ChemIDplus] Colorless solid; [CAMEO] Colorless to yellow melt; mp = 33-36 deg C; [MSDSonline] | |
Record name | BIS-HEXAMETHYLENE TRIAMINE | |
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URL | https://cameochemicals.noaa.gov/chemical/17084 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | N-(6-Aminohexyl)-1,6-hexanediamine | |
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CAS No. |
143-23-7 | |
Record name | BIS-HEXAMETHYLENE TRIAMINE | |
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URL | https://cameochemicals.noaa.gov/chemical/17084 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Bis(hexamethylene)triamine | |
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Record name | N-(6-Aminohexyl)-1,6-hexanediamine | |
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Record name | Bis(6-aminohexyl)amine | |
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Record name | Bis(hexamethylene)triamine | |
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Record name | 1,6-Hexanediamine, N1-(6-aminohexyl)- | |
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Record name | N-(6-Aminohexyl)hexane-1,6-diamine | |
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Record name | 7-azatridecane-1,13-diamine | |
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Record name | BIS(6-AMINOHEXYL)AMINE | |
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Record name | N-(6-AMINOHEXYL)-1,6-HEXANEDIAMINE | |
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Synthesis routes and methods
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Retrosynthesis Analysis
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